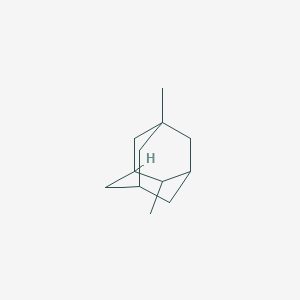
1,4-Dimethyladamantane
概要
説明
1,4-Dimethyladamantane is a chemical compound with the formula C12H20. Its molecular weight is 164.2872 . It is an impurity from the synthesis of 1,3-Dimethyl Adamantane .
Synthesis Analysis
The synthesis of higher diamondoids like 1,4-Dimethyladamantane is a complex and laborious process . A one-stage method for the preparation of 1- [isocyanato (phenyl)methyl]adamantane and 1- [isocyanato (phenyl)methyl]-3,5-dimethyladamantane with yields of 95% and 89%, respectively, has been described .
Molecular Structure Analysis
The molecular structure of 1,4-Dimethyladamantane can be viewed using Java or Javascript . It has the same structure as its stereoisomers .
Chemical Reactions Analysis
1,4-Dimethyladamantane reacts with molecular oxygen in the presence of N-hydroxyphthalimide combined with cobalt salts to yield 3,5-dimethyladamantan-1-ol and 5,7-dimethyladamantane-1,3-diol .
Physical And Chemical Properties Analysis
1,4-Dimethyladamantane has a molecular weight of 164.2872 . Various chemical and physical properties of diamondoids like 1,4-Dimethyladamantane have been studied .
科学的研究の応用
Medicine: Antiviral and Antimicrobial Agents
1,4-Dimethyladamantane has been explored for its potential in medical applications, particularly as an antiviral and antimicrobial agent. Its structure allows for the creation of derivatives that can interact with biological targets, potentially inhibiting the replication of viruses and the growth of bacteria. Research has focused on synthesizing compounds that incorporate the adamantane framework to develop new classes of drugs .
Materials Science: Advanced Polymer Synthesis
In materials science, 1,4-Dimethyladamantane is used to synthesize advanced polymers. Its rigid, cage-like structure imparts high thermal stability and resistance to chemical attack, making it an excellent building block for high-performance plastics and resins. These materials are particularly useful in aerospace, automotive, and electronics industries for their durability .
Nanotechnology: Nanostructure Fabrication
The unique properties of 1,4-Dimethyladamantane are leveraged in nanotechnology for the fabrication of nanostructures. Its ability to form stable, well-defined geometries at the molecular level makes it a candidate for creating nanoscale devices and materials with precise functionalities, which could be used in drug delivery systems and electronic components .
Electronics: Organic Semiconductors
In the field of electronics, 1,4-Dimethyladamantane derivatives are being investigated as organic semiconductors. Their potential to transport charge makes them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), offering a flexible and potentially more sustainable alternative to traditional inorganic semiconductors .
Energy Storage: Electrolyte Additives
1,4-Dimethyladamantane is studied as an additive in electrolytes for energy storage systems. Its inclusion can enhance the thermal and electrochemical stability of batteries, leading to improved safety and performance. This application is particularly relevant for the development of next-generation lithium-ion batteries .
Environmental Science: Oil Spill Forensics
In environmental science, adamantanes like 1,4-Dimethyladamantane are used as biomarkers in oil spill forensics. They help in identifying the source of oil spills due to their stability during weathering processes. This application is crucial for environmental monitoring and remediation efforts following oil-related disasters .
作用機序
Target of Action
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . They are known to interact with various biological targets due to their unique structural, biological, and stimulus-responsive properties .
Mode of Action
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . This suggests that 1,4-Dimethyladamantane might interact with its targets through similar mechanisms.
Biochemical Pathways
Adamantane derivatives are known to influence a wide range of biochemical processes due to their unique structural and biological properties .
Pharmacokinetics
The molecular weight of 1,4-dimethyladamantane is 1642872 , which might influence its bioavailability and pharmacokinetic profile.
Result of Action
Adamantane derivatives are known for their diverse applications in medicinal chemistry, catalyst development, and nanomaterials, suggesting a wide range of potential effects .
Action Environment
It’s known that adamantane derivatives can be synthesized via carbocation or radical intermediates, suggesting that the reaction conditions might influence their stability and reactivity .
Safety and Hazards
When handling 1,4-Dimethyladamantane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
特性
IUPAC Name |
1,4-dimethyladamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20/c1-8-10-3-9-4-11(8)7-12(2,5-9)6-10/h8-11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQFEEYWQQZABK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC3CC1CC(C3)(C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343611 | |
| Record name | 1,4-Dimethyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethyladamantane | |
CAS RN |
16267-35-9 | |
| Record name | 1,4-Dimethyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1,4-dimethyladamantane in geochemical studies?
A: 1,4-Dimethyladamantane, alongside other adamantane hydrocarbons, serves as a valuable geochemical marker for determining the origin and maturity of crude oils []. These compounds are found in crude oils of various ages and origins, offering insights into the geological history of these deposits.
Q2: How does the concentration of 1,4-dimethyladamantane differ between crude oils originating from different source rocks?
A: Research indicates that crude oils generated in carbonate deposits exhibit a significantly higher concentration of cis-1,4-dimethyladamantane compared to those originating from argillaceous deposits []. This distinction makes the relative abundance of this compound a useful tool for determining the type of source rock from which a particular crude oil originated.
Q3: Are the concentrations of adamantane hydrocarbons in crude oil indicative of a state of equilibrium?
A: Interestingly, adamantanes are present in crude oils in ratios that deviate from equilibrium conditions []. This non-equilibrium distribution provides valuable information about the thermal history and maturation processes that the oil has undergone.
Q4: What other geochemical markers are typically studied alongside 1,4-dimethyladamantane?
A: Researchers often analyze the distribution of adamantanes in conjunction with other biomarkers like steranes []. Comparing these biomarker profiles provides a more comprehensive understanding of the geological origin, thermal maturity, and potential for oil generation in a given area.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





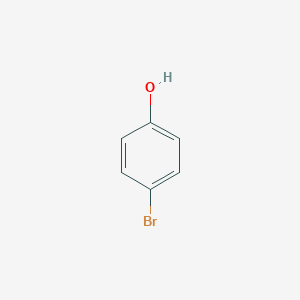

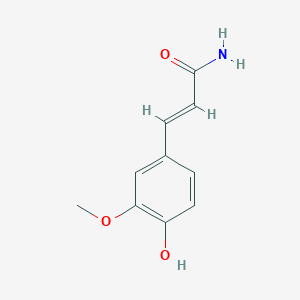

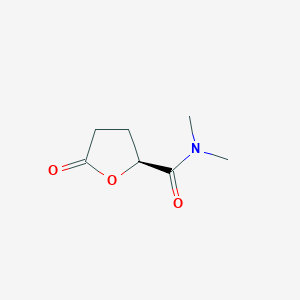
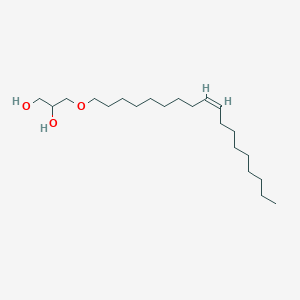
![(alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropan](/img/structure/B116594.png)

![2-(2-Hydroxyethoxy)ethyl 4-benzo[b][1,4]benzothiazepin-6-ylpiperazine-1-carboxylate](/img/structure/B116599.png)
![3-Methylisothiazolo[4,5-b]pyridine](/img/structure/B116600.png)

![(1S,2S,3R,4Z,6Z,10S,12Z,14Z)-10-[(5S,6R,7R,8S,9S)-5,7-Dihydroxy-9-methoxy-6,8-dimethyldecan-2-YL]-2,17-dihydroxy-3,5,7-trimethyl-9,19-dioxabicyclo[16.1.0]nonadeca-4,6,12,14-tetraen-8-one](/img/structure/B116612.png)